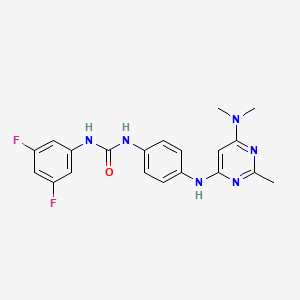![molecular formula C20H20FN3O3 B11303638 N-(5-fluoro-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11303638.png)
N-(5-fluoro-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-フルオロ-2-メチルフェニル)-2-{4-[3-(プロパン-2-イル)-1,2,4-オキサジアゾール-5-イル]フェノキシ}アセトアミドは、その独特な化学構造と潜在的な用途により、さまざまな科学分野で注目を集めている複雑な有機化合物です。この化合物は、フッ素化芳香族環、オキサジアゾール部分、およびアセトアミド基を組み合わせており、その独特な特性に貢献しています。
製法
合成経路および反応条件
N-(5-フルオロ-2-メチルフェニル)-2-{4-[3-(プロパン-2-イル)-1,2,4-オキサジアゾール-5-イル]フェノキシ}アセトアミドの合成は、通常、入手しやすい前駆体から始めて、複数のステップで行われます。一般的な合成経路には、次のステップが含まれます。
オキサジアゾール環の形成: これは、適切なヒドラジドを脱水条件下でカルボン酸誘導体と反応させることで達成できます。
フェノキシ基とのカップリング: 次に、オキサジアゾール中間体を、ジシクロヘキシルカルボジイミド(DCC)またはN,N'-ジイソプロピルカルボジイミド(DIC)などの適切なカップリング剤を使用して、フェノール誘導体とカップリングします。
アセトアミド基の導入: 最終段階では、フェノキシ中間体をアシルクロリドまたは無水物でアシル化して、アセトアミド基を導入します。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために上記の合成経路の最適化が必要になる場合があります。これには、連続フロー反応器、高度な精製技術、および一貫性とスケーラビリティを確保するための厳格な品質管理対策の使用が含まれる可能性があります。
化学反応解析
反応の種類
N-(5-フルオロ-2-メチルフェニル)-2-{4-[3-(プロパン-2-イル)-1,2,4-オキサジアゾール-5-イル]フェノキシ}アセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化することができ、酸化誘導体の形成につながります。
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して行うことができます。
置換: この化合物中の芳香族環は、使用される試薬と条件に応じて、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 求電子置換のための臭素または塩素などのハロゲン化剤。求核置換のためのアミンまたはチオールなどの求核剤。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
N-(5-フルオロ-2-メチルフェニル)-2-{4-[3-(プロパン-2-イル)-1,2,4-オキサジアゾール-5-イル]フェノキシ}アセトアミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子や材料の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物学的活性を調査されています。
医学: その独特な化学構造により、潜在的な治療薬として調査されています。
産業: 高度な材料や化学プロセスの開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling with the phenoxy group: The oxadiazole intermediate is then coupled with a phenol derivative using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Introduction of the acetamide group: The final step involves the acylation of the phenoxy intermediate with an acyl chloride or anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
N-(5-fluoro-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-(5-fluoro-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
N-(5-フルオロ-2-メチルフェニル)-2-{4-[3-(プロパン-2-イル)-1,2,4-オキサジアゾール-5-イル]フェノキシ}アセトアミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合することにより、その活性を調節することで効果を発揮する可能性があります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害することで、潜在的な抗がん効果につながる可能性があります。
類似の化合物との比較
類似の化合物
N-(5-フルオロ-2-メチルフェニル)-2-{4-[3-(プロパン-2-イル)-1,2,4-オキサジアゾール-5-イル]フェノキシ}アセトアミド: 他のフッ素化芳香族化合物やオキサジアゾール誘導体と類似しています。
2,4-ジフルオロフェニルイソシアネート: 反応性と用途が異なる別のフッ素化芳香族化合物.
独自性
N-(5-フルオロ-2-メチルフェニル)-2-{4-[3-(プロパン-2-イル)-1,2,4-オキサジアゾール-5-イル]フェノキシ}アセトアミドの独自性は、他の類似の化合物には見られない独自の化学的および生物学的特性をもたらす官能基の特定の組み合わせにあります。
類似化合物との比較
Similar Compounds
N-(5-fluoro-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: shares similarities with other fluorinated aromatic compounds and oxadiazole derivatives.
2,4-Difluorophenyl isocyanate: Another fluorinated aromatic compound with distinct reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties not found in other similar compounds.
特性
分子式 |
C20H20FN3O3 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
N-(5-fluoro-2-methylphenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H20FN3O3/c1-12(2)19-23-20(27-24-19)14-5-8-16(9-6-14)26-11-18(25)22-17-10-15(21)7-4-13(17)3/h4-10,12H,11H2,1-3H3,(H,22,25) |
InChIキー |
MIEMOYASVDOFGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)F)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11303556.png)
![1-(4-Hydroxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11303558.png)
![2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11303563.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11303567.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-(4-fluorophenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11303570.png)
![3-(2-Pyridyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one](/img/structure/B11303578.png)
![5-(4-chlorophenyl)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11303579.png)

![N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B11303588.png)
![N-[4-(diethylamino)benzyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11303597.png)
![N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide](/img/structure/B11303598.png)
![5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(2-thienyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11303602.png)
![N-[2-(4-tert-butylphenyl)-2-(diethylamino)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11303615.png)
![N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11303617.png)
